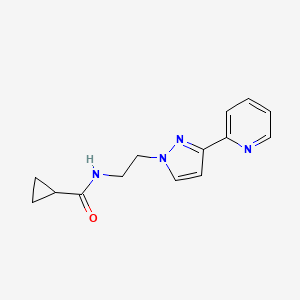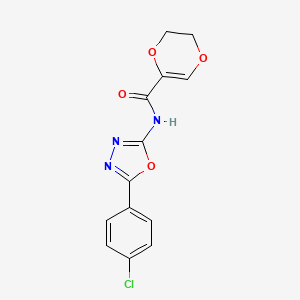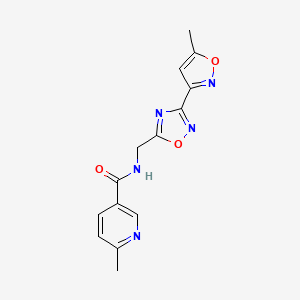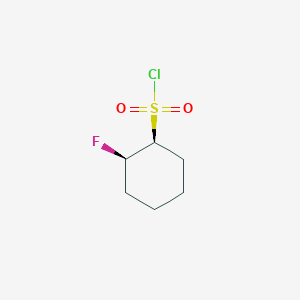
(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride is a chiral organofluorine compound with significant applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a fluorine atom and a sulfonyl chloride group attached to a cyclohexane ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride typically involves the fluorination of cyclohexane derivatives followed by sulfonylation. One common method includes the reaction of (1S,2R)-2-Fluorocyclohexanol with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of flow reactors allows for better temperature control and efficient mixing of reactants, which is crucial for the synthesis of chiral compounds.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Alkenes: Formed by elimination reactions.
Scientific Research Applications
(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles and bases. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The fluorine atom enhances the compound’s stability and influences its reactivity by inductive effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Fluorocyclohexane-1-sulfonyl chloride: The enantiomer of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride, with similar reactivity but different stereochemistry.
Cyclohexane-1-sulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and stability.
2-Fluorocyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different chemical properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both fluorine and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in asymmetric synthesis and the development of chiral drugs .
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGUHAITTUUZQV-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
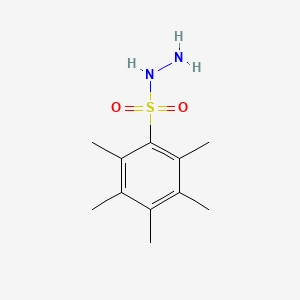
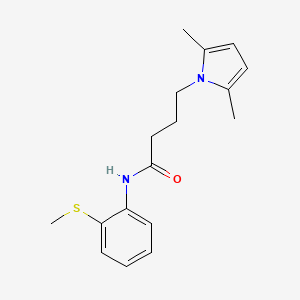
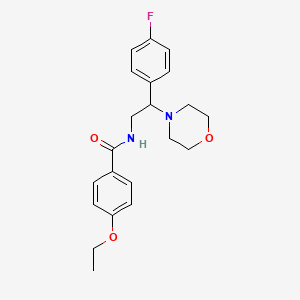
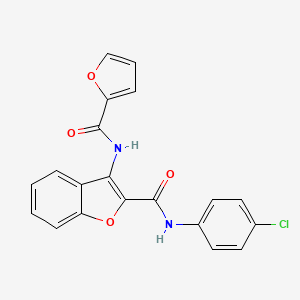
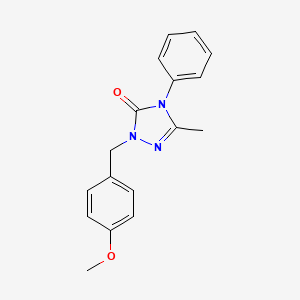
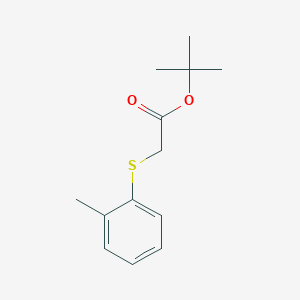
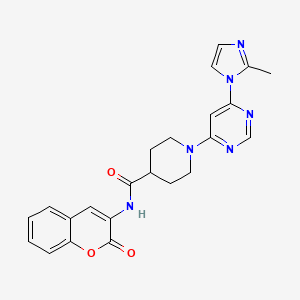
![Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)
